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Compound of Interest

Compound Name: Enrofloxacin monohydrochloride

Cat. No.: B571203

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of enrofloxacin
monohydrochloride dihydrate (C19H23FN3Os*-Cl—-2H20), a crucial fluoroquinolone antibiotic.
A comprehensive understanding of its solid-state properties is paramount for drug
development, formulation, and ensuring therapeutic efficacy. This document summarizes the
key crystallographic data, details the experimental protocols for its characterization, and
visualizes the analytical workflow.

Crystallographic Data Summary

The crystal structure of enrofloxacin monohydrochloride dihydrate was determined by
single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the
space group P2i/c. The asymmetric unit is notably complex, containing two independent
monocations of protonated enrofloxacin, two chloride anions, and four water molecules.[1][2][3]
[4][5] This arrangement highlights the intricate network of interactions governing the crystal
packing.

Key crystallographic data are summarized in the table below for easy reference and
comparison.
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Parameter Value
Crystal System Monoclinic
Space Group P2i/c

a (A) 7.1874 (3)

b (A) 21.1475 (8)
c(A) 26.5106 (10)
a (%) 90

B (°) 91.407 (4)
y(©) 920

Volume (A3) 4028.3 (3)

Z 8
Temperature (K) 130
Radiation type Mo Ka

W (mm~) 0.24

Crystal size (mm) 0.47 x 0.14 x 0.04

Table 1: Unit Cell Parameters for Enrofloxacin Monohydrochloride Dihydrate.[3][4][5]

Molecular and Crystal Structure Insights

In the crystalline state, the piperazinium rings of both independent enrofloxacin cations adopt a
stable chair conformation.[2][3][4] The dihedral angles between the cyclopropyl ring and the
quinoline ring system are 56.55 (2)° and 51.11 (2)°.[2][3][4]

The crystal structure is stabilized by a robust network of hydrogen bonds. An intramolecular O
—H---O hydrogen bond is present in each enrofloxacin cation.[2][3][4] Furthermore, the
components are interconnected through intermolecular O—H---Cl, N—H---Cl, and O—H---O
hydrogen bonds.[1][2][3] A notable Tt—Tt stacking interaction is also observed between the
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benzene rings of adjacent molecules, with a centroid—centroid distance of 3.6726 (13) A,
contributing to the formation of a three-dimensional supramolecular array.[1][2][3][4]

Experimental Protocols

This section details the methodologies employed for the synthesis, crystallization, and
characterization of enrofloxacin monohydrochloride dihydrate.

Synthesis and Crystallization

Single crystals of enrofloxacin monohydrochloride dihydrate suitable for X-ray diffraction
were obtained by the slow evaporation method. A saturated solution was prepared by
dissolving enrofloxacin in a mixture of water, ethanol, and acetone (3:2:1 v/v/v).[3][4] The
solution was allowed to evaporate at room temperature over a period of one month, yielding
diffraction-quality crystals.[3][4]

Single-Crystal X-ray Diffraction (SCXRD)

The crystallographic data were collected on a diffractometer using Mo Ka radiation at a
temperature of 130 K.[3][4][5] Data reduction and absorption correction were performed using
appropriate software. The structure was solved using direct methods and refined by least-
squares minimization. Hydrogen atoms of the hydroxyl and amine groups were located in a
difference map and refined with bond-length restraints, while other hydrogen atoms were
placed in geometrically idealized positions.[4]

X-ray Powder Diffraction (XRPD)

X-ray powder diffraction (XRPD) is a vital technique for phase identification and purity analysis
of bulk crystalline materials. For enrofloxacin and its derivatives, XRPD patterns are typically
recorded using a powder diffractometer with Cu Ka radiation. The samples are scanned over a
specific 20 range to obtain a characteristic diffraction pattern.

Further Characterization

In addition to X-ray diffraction techniques, the synthesized compound was further characterized
by:
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e Mass Spectrometry: To confirm the presence of the chloride ion and the molecular weight of
the enrofloxacin cation.[3][5]

o Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups and
confirm the protonation state of the enrofloxacin molecule.

o Thermal Analysis (DSC/TGA): To investigate the thermal stability and dehydration processes
of the crystalline solid.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for the crystal
structure analysis of enrofloxacin monohydrochloride dihydrate.
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Experimental workflow for crystal structure analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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